An In-depth Technical Guide to 2,3-Dimethoxybenzyl Isothiocyanate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,3-Dimethoxybenzyl Isothiocyanate for Researchers and Drug Development Professionals
Abstract
2,3-Dimethoxybenzyl isothiocyanate is a member of the isothiocyanate (ITC) class of organic compounds, characterized by the reactive -N=C=S functional group. Isothiocyanates are of significant interest to the scientific community, particularly in drug discovery, due to their prevalence in cruciferous vegetables and their wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3-Dimethoxybenzyl isothiocyanate (CAS No. 34964-55-1). It details methodologies for its synthesis and purification, outlines critical safety and handling procedures, and explores its potential therapeutic applications by drawing insights from the well-characterized activities of its structural analog, benzyl isothiocyanate. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and novel therapeutic development.
Physicochemical Properties
2,3-Dimethoxybenzyl isothiocyanate is a substituted aromatic isothiocyanate. Its core structure consists of a benzyl group functionalized with two methoxy groups at the 2 and 3 positions of the phenyl ring and the characteristic isothiocyanate moiety attached to the benzylic carbon. The presence of the electron-donating methoxy groups and the highly electrophilic isothiocyanate group dictates its physical and chemical behavior. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,3-Dimethoxybenzyl Isothiocyanate
| Property | Value | Source / Notes |
| IUPAC Name | 1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | [3] |
| CAS Number | 34964-55-1 | [4][5] |
| Molecular Formula | C₁₀H₁₁NO₂S | [6] |
| Molecular Weight | 209.27 g/mol | [6] |
| Appearance | Liquid (at room temperature) | [7] |
| Boiling Point | 127 °C at 5 mmHg | [4] |
| Solubility (log₁₀WS) | -2.94 (in mol/L) | [8] (Calculated) |
| Octanol/Water Coeff. (logP) | 2.307 | [8] (Calculated) |
| Purity | Typically ≥98% | [7] |
| Storage Temperature | 2-8°C | [7] |
Spectroscopic Profile
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 2,3-Dimethoxybenzyl isothiocyanate is expected to show a molecular ion (M⁺) peak at m/z = 209. The primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a highly stable 2,3-dimethoxybenzyl cation at m/z = 151. This fragment would likely be the base peak in the spectrum. Another significant fragment could arise from the loss of the entire isothiocyanate group (-NCS), also resulting in the m/z = 151 cation. The NIST Chemistry WebBook confirms the availability of mass spectrum data for this compound.[9]
Infrared Spectroscopy (IR)
The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorption is a very strong, sharp band between 2050 and 2150 cm⁻¹ , corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[10] Other expected signals include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (2850-3000 cm⁻¹), C=C stretching from the aromatic ring (1450-1600 cm⁻¹), and strong C-O stretching from the methoxy groups (around 1250 cm⁻¹). The NIST Chemistry WebBook also indicates the availability of IR spectrum data.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:
-
A multiplet or two distinct signals in the aromatic region (~6.8-7.1 ppm ) corresponding to the three protons on the substituted phenyl ring.
-
A singlet at approximately 4.7 ppm for the two benzylic protons (-CH₂-NCS). The chemical shift is influenced by the adjacent electron-withdrawing isothiocyanate group.
-
Two distinct singlets, each integrating to three protons, for the two methoxy groups (-OCH₃) around 3.8-3.9 ppm .
¹³C NMR: The carbon NMR spectrum is expected to display ten signals:
-
Aromatic Carbons: Six signals in the range of ~110-155 ppm . The carbons directly attached to the methoxy groups (C2, C3) will be significantly deshielded, appearing further downfield (~148-153 ppm).
-
Isothiocyanate Carbon (-N=C=S): This carbon typically appears between 130-140 ppm . It is important to note that the signal for the isothiocyanate carbon is often very broad and of low intensity due to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus, making it difficult to observe.[11]
-
Benzylic Carbon (-CH₂-NCS): A signal around 48-50 ppm .
-
Methoxy Carbons (-OCH₃): Two distinct signals around 56-62 ppm . Aromatic methoxy groups ortho to other substituents can sometimes show a downfield shift towards ~62 ppm.[12]
Chemical Properties and Reactivity
The chemistry of 2,3-Dimethoxybenzyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack.
-
Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is often used for derivatization or as a mechanism of biological action, where ITCs can conjugate with amine groups in amino acids like lysine.[13]
-
Reaction with Thiols: The reaction with thiols (e.g., cysteine residues in proteins or glutathione) is particularly relevant to its biological activity. This proceeds via nucleophilic attack of the sulfur atom on the ITC carbon, forming a dithiocarbamate adduct.[11] This covalent modification of proteins is a primary mechanism by which ITCs exert their cellular effects.
-
Hydrolytic Stability: Like other benzylic isothiocyanates, it is susceptible to hydrolysis, especially under heating in aqueous conditions. Depending on the substitution pattern of the aromatic ring, the degradation product can be the corresponding alcohol (2,3-dimethoxybenzyl alcohol) or amine (2,3-dimethoxybenzylamine).[14] This instability is a critical consideration for formulation and in vivo studies.
Synthesis and Purification
The synthesis of isothiocyanates is well-established, most commonly proceeding from the corresponding primary amine.[15] A reliable method for preparing 2,3-Dimethoxybenzyl isothiocyanate is via the reaction of 2,3-dimethoxybenzylamine with a thiocarbonylating agent.
Rationale for Method Selection
While classic methods using the highly toxic thiophosgene are effective, modern approaches often favor safer alternatives. A two-step, one-pot synthesis using carbon disulfide (CS₂) followed by a desulfurizing agent is a common and robust choice. This avoids thiophosgene and provides good yields. The desulfurization step is key; reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been shown to be highly effective under mild conditions, including microwave assistance.[16]
Experimental Protocol: Synthesis from 2,3-Dimethoxybenzylamine
-
Formation of Dithiocarbamate Salt:
-
To a round-bottom flask, add 2,3-dimethoxybenzylamine (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an organic base, such as triethylamine (Et₃N, 2.0-3.0 equiv.).
-
Cool the mixture in an ice bath (0 °C).
-
Add carbon disulfide (CS₂, 1.5-2.0 equiv.) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the intermediate triethylammonium dithiocarbamate salt.
-
-
Desulfurization to Isothiocyanate:
-
To the stirred mixture of the dithiocarbamate salt, add a desulfurizing agent such as cyanuric chloride (TCT) (0.5 equiv.) or ethyl chloroformate (1.0 equiv.) dropwise at 0 °C.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-Dimethoxybenzyl isothiocyanate.
-
Caption: General workflow for the synthesis of 2,3-Dimethoxybenzyl isothiocyanate.
Safety and Handling
2,3-Dimethoxybenzyl isothiocyanate is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Potential Applications in Research and Drug Development
While specific biological studies on 2,3-Dimethoxybenzyl isothiocyanate are not widely published, its structural analog, benzyl isothiocyanate (BITC) , is extensively researched and serves as a strong prognostic model for its potential therapeutic activities. BITC exhibits potent anticancer and anti-inflammatory effects by modulating key cellular signaling pathways.[1][17]
Anticancer Mechanism of Action
BITC is known to induce apoptosis (programmed cell death) in various cancer cell lines.[1] A primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS) .[18][19] This oxidative stress leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately executing cell death. Furthermore, BITC can directly activate death receptors like DR4 and DR5 on the cell surface, initiating an extrinsic apoptotic pathway.[18]
Anti-inflammatory Mechanism of Action
Chronic inflammation is a key driver of many diseases, including cancer. BITC has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6). BITC has been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and suppressing the inflammatory response.
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Given these established mechanisms for BITC, it is highly plausible that 2,3-Dimethoxybenzyl isothiocyanate would exhibit similar biological activities, making it a compelling candidate for further investigation in oncology and inflammatory disease research. The methoxy substituents may modulate its potency, selectivity, and pharmacokinetic properties, warranting dedicated study.
Conclusion
2,3-Dimethoxybenzyl isothiocyanate is a reactive organic compound with a physicochemical and spectroscopic profile consistent with its structure. Standard synthetic routes are available for its preparation, though strict safety measures are required for its handling. While direct biological data is limited, the extensive research on its close analog, benzyl isothiocyanate, provides a strong scientific rationale for its exploration as a potential therapeutic agent, particularly for its anticancer and anti-inflammatory properties. This guide serves as a comprehensive starting point for scientists aiming to synthesize, characterize, and evaluate this promising molecule in drug discovery and development programs.
References
-
Cheméo. (n.d.). Chemical Properties of 2,3-Dimethoxybenzyl isothiocyanate (CAS 34964-55-1). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3-Dimethoxybenzyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Sheddi, E. S., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,3-dimethoxybenzyl isothiocyanate (C10H11NO2S). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3-Dimethoxybenzyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Isothiocyanate. Retrieved from [Link]
-
Dinh, N. T. T., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Journal of Functional Foods. Retrieved from [Link]
-
Kim, J. Y., et al. (2019). Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Biomolecules. Retrieved from [Link]
-
Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Huang, C. Y., et al. (2020). Benzyl Isothiocyanate Ameliorates High-Fat Diet-Induced Hyperglycemia by Enhancing Nrf2-Dependent Antioxidant Defense-Mediated IRS-1/AKT/TBC1D1 Signaling and GLUT4 Expression in Skeletal Muscle. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Sofrata, A., et al. (2011). Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria. PLoS ONE. Retrieved from [Link]
-
De Nicola, G. R., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Sahu, R. K., et al. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill. RSC Advances. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-isothiocyanato-1,2,3-trimethoxybenzene. Retrieved from [Link]
-
Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis. Retrieved from [Link]
-
Kim, J. E., et al. (2009). Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin. Journal of Molecular Medicine. Retrieved from [Link]
-
Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Retrieved from [Link]
-
Kaiser, S. J., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Pharmacological Research. Retrieved from [Link]
-
Szafranski, K., et al. (2020). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ares, J. J., et al. (1987). Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl isothiocyanate. Retrieved from [Link]
-
Bagno, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supporting Information. Retrieved from [Link]
-
Yenagi, J., et al. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2,3-dimethoxybenzyl isothiocyanate (C10H11NO2S) [pubchemlite.lcsb.uni.lu]
- 4. 2,3-DIMETHOXYBENZYL ISOTHIOCYANATE | 34964-55-1 [m.chemicalbook.com]
- 5. 2,3-Dimethoxybenzyl isothiocyanate [webbook.nist.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. Cas 34964-55-1,2,3-DIMETHOXYBENZYL ISOTHIOCYANATE | lookchem [lookchem.com]
- 8. 2,3-Dimethoxybenzyl isothiocyanate (CAS 34964-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,3-Dimethoxybenzyl isothiocyanate [webbook.nist.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway [mdpi.com]
- 14. scbt.com [scbt.com]
- 15. Benzyl Isothiocyanate Ameliorates High-Fat Diet-Induced Hyperglycemia by Enhancing Nrf2-Dependent Antioxidant Defense-Mediated IRS-1/AKT/TBC1D1 Signaling and GLUT4 Expression in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
